3,4-Dimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine
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Overview
Description
3,4-Dimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine is an organic compound characterized by its pyrrolidine ring substituted with dimethyl groups at positions 3 and 4, and a phenylprop-2-en-1-yl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine typically involves the alkylation of pyrrolidine derivatives. One common method includes the reaction of 3,4-dimethylpyrrolidine with 3-phenylprop-2-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-yl group, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bond in the phenylprop-2-en-1-yl group to a single bond, resulting in saturated derivatives.
Substitution: The pyrrolidine ring can participate in substitution reactions, where the dimethyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Aldehydes, ketones.
Reduction Products: Saturated derivatives.
Substitution Products: Various substituted pyrrolidines.
Scientific Research Applications
3,4-Dimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its pharmacological potential.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
3-Phenylprop-2-en-1-ol: Shares the phenylprop-2-en-1-yl group but lacks the pyrrolidine ring.
3,4-Dimethylpyrrolidine: Contains the pyrrolidine ring with dimethyl groups but lacks the phenylprop-2-en-1-yl group.
Uniqueness: 3,4-Dimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the pyrrolidine ring and the phenylprop-2-en-1-yl group allows for versatile applications in various fields of research.
Properties
CAS No. |
646450-02-4 |
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Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
3,4-dimethyl-1-(3-phenylprop-2-enyl)pyrrolidine |
InChI |
InChI=1S/C15H21N/c1-13-11-16(12-14(13)2)10-6-9-15-7-4-3-5-8-15/h3-9,13-14H,10-12H2,1-2H3 |
InChI Key |
QHKHLEKLVRGGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1C)CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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